2-(Dimethylamino)ethanethiol hydrochloride

Analytical Chemistry Fluorescence Spectroscopy Post-Column Derivatization

HPLC analysts using 2-mercaptoethanol face unstable OPA-fluorophore signals, demanding frequent reagent changes. This compound provides a non-volatile, stable alternative. • Forms an exceptionally stable OPA fluorophore; 2 g in 950 mL OPA reagent replaces 1 mL 2-mercaptoethanol • Critical precursor for fluorescent thiocholine esters in Factor XIIIa assays • Cationic ligand for water-soluble gold nanoparticles; enables electrostatic biomolecule binding studies. Bulk-ready with reliable global supply.

Molecular Formula C4H11NS.ClH
C4H12ClNS
Molecular Weight 141.66 g/mol
CAS No. 13242-44-9
Cat. No. B049951
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Dimethylamino)ethanethiol hydrochloride
CAS13242-44-9
Synonyms(2-Mercaptoethyl)dimethylammonium Chloride;  1-(Dimethylamino)-2-mercaptoethane Hydrochloride;  2-(Dimethylamino)ethanethiol Hydrochloride;  2-(Dimethylamino)ethyl Mercaptan Hydrochloride;  2-(N,N-Dimethylamino)ethanethiol Hydrochloride_x000B_Captamine Hydroch
Molecular FormulaC4H11NS.ClH
C4H12ClNS
Molecular Weight141.66 g/mol
Structural Identifiers
SMILESCN(C)CCS.Cl
InChIInChI=1S/C4H11NS.ClH/c1-5(2)3-4-6;/h6H,3-4H2,1-2H3;1H
InChIKeyNRVFDGZJTPCULU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 10 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Dimethylamino)ethanethiol HCl Overview


2-(Dimethylamino)ethanethiol hydrochloride (CAS 13242-44-9), also known as Captamine hydrochloride or N,N-Dimethylcysteamine hydrochloride, is a white to off-white crystalline powder with a molecular weight of 141.67 g/mol and a melting point of 150–160 °C . It is a bifunctional organosulfur compound containing both a thiol group and a tertiary amine, which imparts unique nucleophilic and basic properties [1]. This compound serves as a critical building block in the synthesis of fluorescent thiocholine esters for human fibrinoligase assays , as a cationic ligand for water-soluble gold nanoparticle stabilization [2], and as a precursor for the anticholinesterase drug Echothiophate Iodide .

2-(Dimethylamino)ethanethiol HCl vs. Generic Thiols


Generic thiols such as 2-mercaptoethanol, cysteamine, or simple alkylthiols cannot be directly substituted for 2-(dimethylamino)ethanethiol hydrochloride due to its unique bifunctional character. The presence of the dimethylamino group confers both intramolecular general base catalysis in ester hydrolysis [1] and cationic charge for electrostatic stabilization in nanoparticle applications [2], features absent in simpler analogs. In o-phthalaldehyde (OPA) derivatization assays, the dimethylamino moiety yields a fluorophore with significantly enhanced stability compared to 2-mercaptoethanol . Furthermore, in biological contexts, the N,N-dimethyl substitution modulates somatostatin-depleting potency relative to primary amine analogs like cysteamine [3]. Substitution with a generic thiol would compromise assay sensitivity, nanoparticle colloidal stability, or biological activity.

2-(Dimethylamino)ethanethiol HCl – Comparative Evidence


Fluorophore Stability in OPA Derivatization

2-(Dimethylamino)ethanethiol hydrochloride forms a more stable and longer-lasting fluorophore with o-phthalaldehyde (OPA) compared to 2-mercaptoethanol, while retaining identical fluorescence properties (λex 340 nm; λem 445 nm) . Unlike the volatile 2-mercaptoethanol, this solid hydrochloride salt does not migrate through gas manifolds in automated systems, ensuring consistent reagent composition . Two grams of the hydrochloride salt replaces 1 mL of 2-mercaptoethanol in standard OPA reagent formulations .

Analytical Chemistry Fluorescence Spectroscopy Post-Column Derivatization

Somatostatin Depletion In Vivo

In a direct comparative study in rats, 2-dimethylaminoethanethiol (the free base of the hydrochloride salt) exhibited an immunoreactive somatostatin (IRS) decreasing activity of 59% of controls, equipotent to cysteamine (59%) and slightly more potent than ethylamine (66%) [1]. The structural requirement for activity is the presence of both -SH and -NH2 (or -N(CH3)2) on a 2- to 3-carbon alkyl chain [2]. The N,N-dimethyl substitution maintains activity while potentially altering physicochemical properties such as lipophilicity and membrane permeability compared to the primary amine cysteamine.

Pharmacology Endocrinology Structure-Activity Relationship

General Base Catalysis in Thiol Ester Hydrolysis

The 4-nitrothiol benzoate ester of 2-(dimethylamino)ethanethiol (compound 12) exhibits a pH–log kobs profile with a distinct plateau region, indicative of intramolecular general base catalysis by the pendant dimethylamino group [1]. This contrasts with the ester of 2-(N,N,N-trimethylammonio)ethanethiol iodide (compound 13), which shows a linear pH–log kobs profile consistent with exclusive specific base catalysis [2]. The hydrolysis of compound 12 in the plateau region is subject to a solvent deuterium kinetic isotope effect of 2.2, confirming the operation of a general base mechanism [3].

Physical Organic Chemistry Enzyme Mimetics Reaction Kinetics

Zinc Phthalocyanine Photocytotoxicity

Zinc(II) phthalocyanines substituted with 2-(dimethylamino)ethylthio moieties (synthesized from 2-(dimethylamino)ethanethiol hydrochloride) exhibit high photocytotoxicity against human cancer cell lines, with IC50 values as low as 0.08 μM [1]. The disubstituted amphiphilic derivatives show selective subcellular localization: the non-ionic derivative targets mitochondria of HT29 cells, while its di-N-methylated analogue preferentially localizes to the cell membrane [2]. While no direct comparator data is provided for alternative thiol substituents, the cationic aminoethylthio functionality is essential for achieving this potency and subcellular targeting profile.

Photodynamic Therapy Cancer Research Photosensitizer Development

Cationic Ligand for Gold Nanoparticles

2-(Dimethylamino)ethanethiol hydrochloride serves as a cationic ligand for stabilizing water-soluble gold nanoparticles via interfacial ligand exchange reactions [1]. The synthetic route yields well-defined nanoparticles stabilized by either the anionic ligand 2-mercaptoethanesulfonate or the cationic ligand 2-(dimethylamino)ethanethiol hydrochloride, demonstrating the versatility of this approach [2]. The choice between cationic and anionic ligands directly influences nanoparticle surface charge, colloidal stability, and subsequent functionalization potential. No quantitative stability data comparing the two ligands is provided in the referenced source.

Nanomaterials Colloidal Chemistry Surface Functionalization

2-(Dimethylamino)ethanethiol HCl – Applications


HPLC Post-Column Derivatization

In automated HPLC systems with post-column OPA derivatization, 2-(dimethylamino)ethanethiol hydrochloride is the preferred nucleophile due to its non-volatile nature and the enhanced stability of the resulting fluorophore compared to 2-mercaptoethanol . This reduces reagent replenishment frequency and maintains baseline stability during extended analytical runs. The compound is formulated at 2 g per 950 mL of OPA reagent, replacing 1 mL of 2-mercaptoethanol .

Fluorescent Thiocholine Ester Synthesis

This compound serves as the critical thiol precursor for synthesizing fluorescent thiocholine esters containing a dansyl group, which are potent substrates for human fibrinoligase (Factor XIIIa) . The dimethylamino group contributes to the solubility and fluorescence properties of the final ester, enabling sensitive detection of enzymatic activity in blood clotting research and diagnostic assay development.

Cationic Gold Nanoparticle Functionalization

For researchers requiring positively charged, water-soluble gold nanoparticles, 2-(dimethylamino)ethanethiol hydrochloride provides a straightforward cationic ligand option via interfacial ligand exchange . This application is particularly relevant for electrostatic binding studies with anionic biomolecules (e.g., DNA, RNA), cellular uptake investigations, and the construction of layered nanostructured materials.

Self-Cleavable Linkers and Prodrugs

The intramolecular general base catalysis demonstrated in thiol ester hydrolysis makes this compound a valuable building block for designing self-cleavable linkers in prodrugs or bioconjugates. The pendant dimethylamino group accelerates hydrolysis at near-neutral pH without requiring external catalysts, a feature absent in simple alkylthiols or quaternary ammonium analogs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(Dimethylamino)ethanethiol hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.